N-cyclopropyl-3-fluoro-4-methylbenzamide

Catalog No.
S8102403
CAS No.
M.F
C11H12FNO
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-3-fluoro-4-methylbenzamide

Product Name

N-cyclopropyl-3-fluoro-4-methylbenzamide

IUPAC Name

N-cyclopropyl-3-fluoro-4-methylbenzamide

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C11H12FNO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)

InChI Key

MPKSRRBOBGAKGU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)F

N-cyclopropyl-3-fluoro-4-methylbenzamide is an organic compound characterized by a cyclopropyl group, a fluorine atom at the meta position of the benzene ring, and a methyl group at the para position relative to the amide functional group. Its molecular formula is C_{12}H_{12}FNO, and it has a molar mass of approximately 219.23 g/mol. The unique combination of these substituents contributes to its distinct chemical properties and potential biological activities.

Typical of amides, including:

  • Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products, such as carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the cyano or amide groups into amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorine-substituted benzene ring, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions can vary based on the desired transformation, often involving specific solvents and temperatures.

Research indicates that N-cyclopropyl-3-fluoro-4-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interactions with specific enzymes or receptors within biological systems, modulating their activity and influencing cellular processes. Ongoing studies aim to elucidate its exact molecular targets and pathways involved in its biological effects.

The synthesis of N-cyclopropyl-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclopropylamine. A common synthetic route includes:

  • Cyanomethylation: Introducing a cyanomethyl group through radical addition to a suitable precursor.
  • Formation of Amide: The reaction between the acid and amine is facilitated by coupling agents under controlled conditions.

Industrial production may involve large-scale synthesis optimized for high yield and purity, including steps like solvent extraction and purification by recrystallization.

N-cyclopropyl-3-fluoro-4-methylbenzamide has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
  • Biology: The compound is studied for its potential antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: It finds utility in producing specialty chemicals with specific properties.

Interaction studies of N-cyclopropyl-3-fluoro-4-methylbenzamide focus on its binding affinity towards biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify these interactions. Preliminary findings suggest that this compound may inhibit specific kinases involved in inflammatory responses, indicating potential therapeutic benefits.

Several compounds share structural similarities with N-cyclopropyl-3-fluoro-4-methylbenzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-cyclopropyl-4-methylbenzamideCyclopropyl group and methyl substitutionLacks halogen substitution
N-cyclopropyl-3-chloro-4-methylbenzamideChlorine substitution at the meta positionDifferent reactivity due to chlorine
N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamideCyanomethyl group instead of fluorineDifferent functional group impacting reactivity
N-cyclopropyl-N-(2-chlorophenyl)benzamideChlorine substitution on phenyl ringDifferent electronic properties affecting reactivity

N-cyclopropyl-3-fluoro-4-methylbenzamide stands out due to its unique combination of the cyanomethyl and cyclopropyl groups alongside fluorine substitution on the benzene ring, which imparts distinct chemical reactivity and potential biological activity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.090292168 g/mol

Monoisotopic Mass

193.090292168 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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